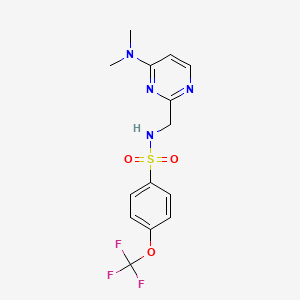

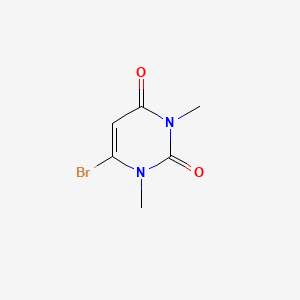

![molecular formula C17H16O3 B2686067 3-methoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde CAS No. 133495-64-4](/img/structure/B2686067.png)

3-methoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde is a specialty product used for proteomics research . It has a molecular formula of C17H16O3 and a molecular weight of 268.31 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzaldehyde group with a methoxy group (OCH3) and a phenylprop-2-en-1-yl group (C6H5CH=CHCH2) attached to it . The exact spatial configuration can be determined using techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 449.6±40.0 °C and a predicted density of 1.144±0.06 g/cm3 .Applications De Recherche Scientifique

Oxidation Reactions and Derivative Formation

- Oxidation of Methoxy Substituted Benzyl Phenyl Sulfides : Research by Lai, Lepage, and Lee (2002) highlighted the oxidation reactions involving methoxy substituted benzaldehydes, elucidating mechanisms through which methoxy substituted benzyl derivatives and benzaldehydes are formed. This study distinguishes between oxidants reacting via single electron transfer and those proceeding through direct oxygen atom transfer, indicating the versatility of methoxy substituted benzaldehydes in oxidation reactions (Lai, Lepage, & Lee, 2002).

Crystal Structure Analysis

- C-H...O Bonded Dimers in Methoxy-Benzaldehydes : Ribeiro-Claro, Drew, and Félix (2002) provided insights into the crystal structure of 2-methoxy-benzaldehyde, revealing the presence of intra- and intermolecular C–H...O short contacts, which form dimers linked by C@O and C(3)–H groups of adjacent molecules. This study underscores the significance of methoxy substitution in influencing the structural and dimerization properties of benzaldehydes (Ribeiro-Claro, Drew, & Félix, 2002).

Synthesis of Complex Organic Compounds

- Synthesis of 3-Phenylpropionic Acids from Benzaldehydes : Sharma, Joshi, and Sinha (2003) reported on the synthesis of 3-phenylpropionic acids by reacting benzaldehyde with malonic acid, showcasing the reactivity of benzaldehydes in forming value-added organic compounds under microwave irradiation. This research highlights the efficiency of methoxy substituted benzaldehydes in organic synthesis (Sharma, Joshi, & Sinha, 2003).

Safety And Hazards

Propriétés

IUPAC Name |

3-methoxy-2-[(E)-3-phenylprop-2-enoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-16-11-5-10-15(13-18)17(16)20-12-6-9-14-7-3-2-4-8-14/h2-11,13H,12H2,1H3/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLZMGXXXHJDMZ-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC=CC2=CC=CC=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC/C=C/C2=CC=CC=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-{[(2,6-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2685985.png)

![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685989.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685995.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2685998.png)

![N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2686001.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid](/img/structure/B2686002.png)